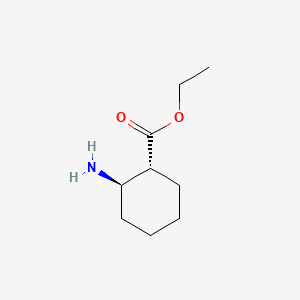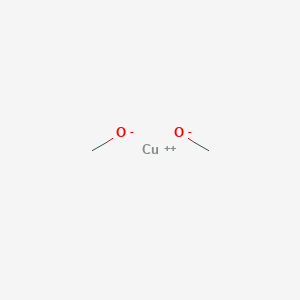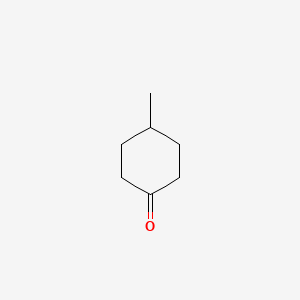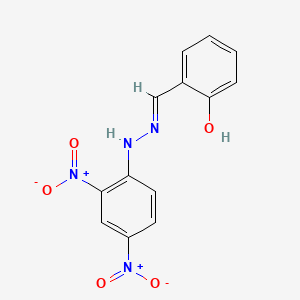
SAMARIUM SILICIDE, SMSI2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarium silicide (SmSi2) is a compound formed by the combination of samarium, a rare earth element, and silicon. It is known for its unique properties, including ferromagnetism and high thermal stability. Samarium silicide is used in various scientific and industrial applications due to its ability to form stable interfaces with silicon substrates .
準備方法
Samarium silicide can be synthesized through several methods. One common approach involves depositing samarium on silicon substrates at various temperatures, ranging from room temperature to 400°C. The surface structure, interface reactivity, and magnetic properties are then analyzed using techniques such as low-energy electron diffraction (LEED), X-ray photoelectron spectroscopy (XPS), and magneto-optical Kerr effect (MOKE) . Another method involves samarium ion implantation, where samarium ions are implanted into silicon wafers using a metal vapor vacuum arc ion source .
化学反応の分析
Samarium silicide undergoes various chemical reactions, including oxidation and reduction. Freshly prepared samarium silicide layers react strongly with oxygen from the residual gas, promoting the formation of samarium oxide (Sm2O3) at the expense of both metal samarium and samarium silicide . Samarium compounds, such as samarium iodide (SmI2), are known for their ability to perform single-electron transfer reductions under mild conditions, making them useful in organic synthesis .
科学的研究の応用
Samarium silicide has several scientific research applications. It is used in the field of spintronics, where ferromagnetic/semiconductor interfaces are studied for their potential in developing advanced electronic devices . Additionally, samarium silicide is used in the synthesis of continuous samarium disilicide films on silicon wafers, which have applications in microelectronics and optoelectronics . The compound’s unique properties make it valuable for research in materials science and condensed matter physics.
作用機序
The mechanism of action of samarium silicide involves its interaction with silicon substrates and its ability to form stable interfaces. The compound’s ferromagnetic properties are attributed to the presence of samarium ions in different oxidation states, such as Sm2+ and Sm3+. These ions interact with the silicon lattice, leading to the observed magnetic behavior . In organic synthesis, samarium compounds like samarium iodide act as one-electron reductants, facilitating reductions through electron transfer and proton transfer steps .
類似化合物との比較
Samarium silicide can be compared to other rare earth silicides, such as neodymium silicide (NdSi2) and gadolinium silicide (GdSi2). While all these compounds share similar properties, such as high thermal stability and ferromagnetism, samarium silicide is unique due to its specific electronic and magnetic characteristics . The larger atomic radius of samarium compared to other rare earth elements also influences its interaction with silicon, resulting in distinct structural and magnetic properties .
特性
CAS番号 |
12300-22-0 |
|---|---|
分子式 |
Si2Sm |
分子量 |
206.532 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













